Fenobucarb-d3
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Overview
Description
Fenobucarb-d3, also known as deuterated fenobucarb, is a carbamate insecticide. It is a labeled compound where three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the metabolism and environmental fate of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenobucarb-d3 involves the introduction of deuterium into the fenobucarb molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Fenobucarb-d3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form 2-sec-butylphenol and methylcarbamic acid.
Oxidation: this compound can be oxidized to form corresponding phenolic and carbamate derivatives.
Substitution: The carbamate group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-sec-butylphenol and methylcarbamic acid.
Oxidation: Phenolic and carbamate derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Fenobucarb-d3 is used extensively in scientific research, including:
Environmental Studies: To study the degradation and environmental fate of fenobucarb in soil and water.
Metabolic Studies: To investigate the metabolism of fenobucarb in living organisms.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of fenobucarb residues.
Toxicology: To assess the toxicological effects of fenobucarb and its metabolites.
Mechanism of Action
Fenobucarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can cause muscle spasms, paralysis, and eventually death in insects.
Comparison with Similar Compounds
Similar Compounds
Aldicarb: Another carbamate insecticide with a similar mechanism of action.
Carbofuran: A carbamate insecticide used to control pests in various crops.
Fenoxycarb: A carbamate insecticide with a different mode of action, used as an insect growth regulator.
Carbaryl: A widely used carbamate insecticide with similar properties.
Uniqueness
Fenobucarb-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium allows for the tracking of the compound in metabolic and environmental studies, providing valuable insights into its behavior and effects.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)/i3D3 |
InChI Key |
DIRFUJHNVNOBMY-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)CC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
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